molecular formula C19H25NO4S B15123235 N-(4-butoxyphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide

N-(4-butoxyphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide

Cat. No.: B15123235
M. Wt: 363.5 g/mol
InChI Key: CFTPHIBGMGXTOD-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide is an organic compound with a complex structure It is characterized by the presence of a butoxy group attached to a phenyl ring, an ethyl group, a methoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide typically involves multiple steps, including nucleophilic substitution and sulfonation reactions. One common method involves the reaction of 4-butoxyaniline with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs. Purification processes such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-butoxyphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butoxyphenyl)acetamide: Similar structure but lacks the sulfonamide group.

    5-ethyl-2-methoxybenzenesulfonamide: Similar structure but lacks the butoxyphenyl group.

Uniqueness

N-(4-butoxyphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H25NO4S

Molecular Weight

363.5 g/mol

IUPAC Name

N-(4-butoxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide

InChI

InChI=1S/C19H25NO4S/c1-4-6-13-24-17-10-8-16(9-11-17)20-25(21,22)19-14-15(5-2)7-12-18(19)23-3/h7-12,14,20H,4-6,13H2,1-3H3

InChI Key

CFTPHIBGMGXTOD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)CC)OC

Origin of Product

United States

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